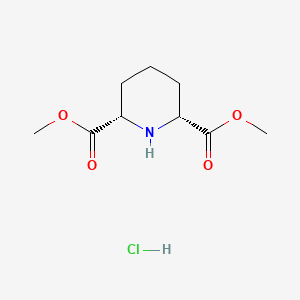

cis-Dimethyl piperidine-2,6-dicarboxylate hydrochloride

Description

cis-Dimethyl piperidine-2,6-dicarboxylate hydrochloride (CAS: 59234-48-9) is a stereochemically defined piperidine derivative with the molecular formula C₉H₁₆ClNO₄ and an average molecular mass of 237.680 g/mol . The compound features two ester groups at the 2- and 6-positions of the piperidine ring, with a rigid cis (2R,6S) stereochemistry due to its meso configuration. This stereochemistry is critical for its interactions in chiral environments, such as enzyme binding or catalysis. The hydrochloride salt form enhances its solubility in polar solvents, making it suitable for synthetic and pharmaceutical applications. Its ChemSpider ID (24746782) and MDL number (MFCD07781268) are key identifiers for sourcing and verification .

Properties

IUPAC Name |

dimethyl (2S,6R)-piperidine-2,6-dicarboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4.ClH/c1-13-8(11)6-4-3-5-7(10-6)9(12)14-2;/h6-7,10H,3-5H2,1-2H3;1H/t6-,7+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRERJBQQPCKULM-UKMDXRBESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCC(N1)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CCC[C@H](N1)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60483113 | |

| Record name | Dimethyl (2R,6S)-piperidine-2,6-dicarboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60483113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59234-48-9 | |

| Record name | Dimethyl (2R,6S)-piperidine-2,6-dicarboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60483113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Esterification of Piperidine-2,6-dicarboxylic Acid with Thionyl Chloride and Methanol

A direct method for synthesizing cis-dimethyl piperidine-2,6-dicarboxylate hydrochloride involves the esterification of cis-meso-teneraic acid (piperidine-2,6-dicarboxylic acid) using thionyl chloride in methanol. In this procedure, 1.0 g (5.78 mmol) of cis-meso-teneraic acid is added to a solution of thionyl chloride (3.0 mL, 42.0 mmol) in methanol (30 mL) at 0°C. The reaction mixture is stirred at 0°C for 30 minutes, warmed to room temperature, and stirred overnight. Evaporation under reduced pressure yields the crude hydrochloride salt (692 mg, 51% yield), which is used without further purification. Infrared (IR) spectroscopy confirms ester formation via a characteristic carbonyl stretch at 1750 cm⁻¹.

This method leverages the dual role of thionyl chloride as both an acid catalyst and a dehydrating agent, facilitating esterification while simultaneously protonating the piperidine nitrogen to form the hydrochloride salt in situ. While the moderate yield (51%) may reflect competing side reactions or incomplete conversion, the protocol’s simplicity and avoidance of chromatographic purification make it advantageous for large-scale synthesis.

Reduction of Pyridine-2,6-dicarboxylic Acid Derivatives

An alternative route begins with pyridine-2,6-dicarboxylic acid, which undergoes esterification followed by hydrogenation to yield the piperidine ring. Pyridine-2,6-dicarboxylic acid is first converted to its dimethyl ester by refluxing in methanol with sulfuric acid. Subsequent reduction under hydrogen gas (50 psi) in the presence of a catalyst, such as Raney nickel, selectively hydrogenates the pyridine ring to cis-piperidine-2,6-dicarboxylate.

Key to this approach is the stereochemical control during hydrogenation, which favors the cis configuration due to the equatorial positioning of ester groups on the piperidine ring. The reduction step achieves a 91% yield of the cis-isomer when conducted in hexane, though subsequent protection with a carbobenzoxy (Cbz) group and oxidation steps may be required for further functionalization. This method’s scalability is tempered by the need for high-pressure hydrogenation equipment and the potential for over-reduction or isomerization.

Catalytic Hydrogenation Approaches

Catalytic hydrogenation methods, while primarily reported for related compounds like cis-2,6-dimethylpiperazine, offer insights into optimizing stereoselectivity for the target compound. For example, diisopropanolamine derivatives cyclize in the presence of Raney cobalt under ammonia and hydrogen (3 MPa, 200°C) to yield cis-2,6-dimethylpiperazine with 81.79% selectivity. Adapting these conditions to piperidine-2,6-dicarboxylate synthesis would require substituting the diol precursor with a diester analog.

Notably, the choice of solvent profoundly impacts selectivity. Aromatic hydrocarbons like toluene enhance cis-isomer formation (81–82% selectivity) compared to aqueous systems (72%). These findings suggest that nonpolar solvents stabilize transition states favoring equatorial ester groups during cyclization, a principle applicable to piperidine-2,6-dicarboxylate synthesis.

Critical to validating synthesis success is spectroscopic characterization. IR spectroscopy remains a cornerstone, with ester carbonyl stretches (~1750 cm⁻¹) and ammonium chloride N–H bends (~2500–3000 cm⁻¹) serving as diagnostic markers. Nuclear magnetic resonance (NMR) spectroscopy, though not explicitly detailed in the cited sources, would provide additional confirmation of stereochemistry through coupling constants and nuclear Overhauser effects (NOE).

Purity assessments often involve partitioning the crude product between ethyl acetate and aqueous phases to remove unreacted starting materials or byproducts. For the hydrochloride salt, elemental analysis or ion chromatography could quantify chloride content, ensuring stoichiometric protonation of the piperidine nitrogen.

Chemical Reactions Analysis

Types of Reactions: cis-Dimethyl piperidine-2,6-dicarboxylate hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This reaction can be performed using various oxidizing agents to introduce functional groups or modify existing ones.

Reduction: Hydrogenation is a common reduction reaction for this compound, often using rhodium or palladium catalysts.

Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the piperidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of rhodium or palladium catalysts.

Substitution: Nucleophiles such as amines or alkoxides under basic conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of fully hydrogenated piperidine derivatives.

Substitution: Formation of substituted piperidine derivatives with various functional groups.

Scientific Research Applications

Overview

cis-Dimethyl piperidine-2,6-dicarboxylate hydrochloride is a derivative of piperidine that has garnered attention in various scientific fields due to its unique chemical structure and biological properties. This compound is characterized by two carboxylic acid groups at the 2 and 6 positions of the piperidine ring, which contribute to its reactivity and interaction with biological systems.

Neuropharmacology

One of the most significant applications of this compound is in neuropharmacology. Research indicates that this compound acts as a non-specific antagonist of excitatory amino acid receptors, particularly NMDA, AMPA, and kainate receptors. This antagonistic action can modulate excitatory neurotransmission, which is crucial for understanding and potentially treating various neurological disorders such as epilepsy and neurodegenerative diseases.

- Mechanism of Action : The compound inhibits the glutamatergic pathway by blocking excitatory synaptic transmissions, thereby reducing neuronal excitability. This property has been studied extensively in vitro, demonstrating its ability to depress both monosynaptic and polysynaptic excitatory responses in neuronal models .

Synthesis of Pharmaceutical Intermediates

This compound serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structural properties allow it to be transformed into other biologically active molecules through established synthetic routes.

- Chemical Transformations : For instance, it can be converted into trans-piperidine derivatives that are useful in developing neuroleptic drugs and other therapeutic agents . The ability to modify the piperidine structure facilitates the creation of compounds with desired pharmacological profiles.

Coordination Chemistry

The compound has potential applications in coordination chemistry as a ligand. Its ability to coordinate with metal ions makes it a candidate for developing new catalysts or materials with specific properties.

- Tridentate Ligand Potential : Research suggests that derivatives of cis-dimethyl piperidine-2,6-dicarboxylate can act as tridentate ONO-donor ligands. This property is particularly useful for designing oxidation catalysts that can operate under mild conditions .

Case Study 1: Neurotransmitter Interaction

In a study focusing on the interaction of cis-dimethyl piperidine-2,6-dicarboxylate with NMDA receptors, researchers demonstrated that this compound selectively antagonizes NMDA receptor-mediated excitations without affecting other receptor types. This selectivity was evidenced by complete blockade of NMDA responses in rat cortical neurons at low ejecting currents (10-25 nA) .

Case Study 2: Synthesis of Anticancer Agents

Another study explored the use of this compound in synthesizing analogs for potential anticancer therapies. By modifying the piperidine structure, researchers developed small molecule inhibitors targeting heat shock protein 90 (Hsp90), which plays a critical role in cancer cell proliferation. The modifications led to compounds exhibiting significantly enhanced anti-proliferative activities compared to traditional agents .

Mechanism of Action

The mechanism of action of cis-Dimethyl piperidine-2,6-dicarboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The exact pathways and targets can vary based on the specific application and context of use.

Comparison with Similar Compounds

Steric and Electronic Effects

- Hydroxymethyl Derivative : The addition of a hydroxymethyl group at C4 (vs. This modification may enhance interactions with biological targets but reduce membrane permeability.

- Diphenylmethoxy Analogue : The bulky diphenylmethoxy group introduces steric hindrance and lipophilicity, likely favoring CNS penetration but complicating synthetic scalability.

Stereochemical Impact

Commercial Availability

- The discontinuation of dimethyl (2S,6R)-piperidine-2,6-dicarboxylate hydrochloride suggests challenges in synthesis or stability for certain stereoisomers, underscoring the practical advantages of the (2R,6S) variant.

Biological Activity

Cis-Dimethyl piperidine-2,6-dicarboxylate hydrochloride is a chemical compound with the molecular formula C9H16ClNO4 and a molecular weight of 237.68 g/mol. It features a piperidine ring and two carboxylate groups, which contribute to its unique chemical and biological properties. This compound has garnered attention for its potential applications in medicinal chemistry, particularly due to its neuroprotective and anti-inflammatory activities.

Chemical Structure and Properties

The structural characteristics of this compound are pivotal in understanding its biological activity. The compound's structure includes:

- Piperidine Ring : A six-membered ring containing one nitrogen atom.

- Carboxylate Groups : Two ester groups that enhance its reactivity and solubility.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Neuroprotective Effects

Studies have suggested that this compound may modulate neurotransmitter systems, which is crucial for neuroprotection. It has been investigated for its ability to inhibit the vesicular monoamine transporter (VMAT-2), which plays a significant role in dopamine uptake and release. This inhibition could potentially lead to therapeutic effects in neurodegenerative diseases such as Parkinson's disease .

Anti-inflammatory Properties

This compound has also shown promise in modulating inflammatory pathways. Its anti-inflammatory effects may be attributed to its ability to inhibit pro-inflammatory cytokines, making it a candidate for treating various inflammatory conditions.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other structurally related compounds. Below is a table summarizing key features and biological activities:

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| Dimethyl piperidine-2,6-dicarboxylate | Lacks hydrochloride salt; used primarily in synthesis | Moderate anti-inflammatory effects |

| Piperidine-2,6-dicarboxylic acid | More polar; does not contain methyl esters | Limited neuroprotective effects |

| 1-Methylpiperidine-2,6-dicarboxylic acid | Contains a methyl group; altered reactivity | Enhanced neuroprotective effects |

| N-Methylpiperazine-2,6-dicarboxylate | Different ring structure; distinct biological activity | Potentially lower anti-inflammatory activity |

Case Studies and Research Findings

- Neuroprotective Mechanism : A study demonstrated that this compound effectively inhibited dopamine uptake in rat synaptic vesicles, suggesting its role as a VMAT-2 inhibitor . This mechanism is crucial for maintaining dopaminergic signaling in the brain.

- Anti-inflammatory Activity : Another investigation highlighted the compound's ability to reduce levels of pro-inflammatory cytokines in vitro, indicating its potential utility in managing inflammatory diseases.

- Synthesis and Applications : The synthesis of this compound involves multiple steps, including esterification and reduction processes that yield high purity products suitable for further biological testing .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for cis-dimethyl piperidine-2,6-dicarboxylate hydrochloride, and how can stereochemical purity be ensured?

- Methodological Answer : The synthesis typically involves a two-step process: (1) esterification of piperidine-2,6-dicarboxylic acid with methanol under acidic catalysis to form the dimethyl ester, followed by (2) stereoselective isolation of the cis-isomer via recrystallization or chromatography. To confirm stereochemical purity, nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C NMR) is critical for distinguishing cis and trans configurations based on coupling constants and chemical shifts. X-ray crystallography (using programs like SHELXL ) can resolve ambiguities in stereochemistry. For example, analogous pyridine dicarboxylate esters were synthesized via azeotropic condensation with diols, with structural validation through elemental analysis and mass spectrometry .

Q. How can researchers verify the molecular integrity and purity of cis-dimethyl piperidine-2,6-dicarboxylate hydrochloride?

- Methodological Answer : Key techniques include:

- Elemental Analysis : Matches experimental C, H, N, and Cl percentages to theoretical values (e.g., Cl% in hydrochloride salts).

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity using reverse-phase columns and UV detection.

- Mass Spectrometry : Confirms molecular weight via molecular ion peaks (e.g., ESI-MS for intact ion detection).

- Thermogravimetric Analysis (TGA) : Assesses thermal stability and hygroscopicity, critical for handling hygroscopic hydrochloride salts .

Q. What solvent systems are optimal for recrystallizing cis-dimethyl piperidine-2,6-dicarboxylate hydrochloride?

- Methodological Answer : Mixed polar solvents (e.g., methanol/water or ethanol/ethyl acetate) are ideal for recrystallization. Solubility screening (via turbidity tests) helps identify conditions that maximize yield while retaining stereochemical integrity. For example, dimethyl pyridine dicarboxylate analogs showed slight water solubility, suggesting aqueous-alcoholic mixtures as viable .

Advanced Research Questions

Q. How can experimental design address contradictions in stereochemical data during structural refinement?

- Methodological Answer : Discrepancies between NMR and X-ray data may arise from dynamic effects (e.g., ring puckering in piperidine). To resolve this:

- Use variable-temperature NMR to probe conformational flexibility.

- Apply density functional theory (DFT) calculations to model energetically favorable conformers and compare with experimental data.

- Employ high-resolution X-ray crystallography (using SHELXL ) to resolve atomic positions definitively. For instance, pyridine dicarboxylate polymers required combined spectral and crystallographic validation .

Q. What strategies optimize reaction conditions for high-yield cis-isomer formation in scalable syntheses?

- Methodological Answer : Design of Experiments (DoE) approaches, such as factorial design, can identify critical variables (e.g., temperature, solvent polarity, catalyst loading). For example:

- Temperature Control : Lower temperatures favor cis-isomer stabilization via hydrogen bonding.

- Catalyst Screening : Lewis acids (e.g., ZnCl) may enhance stereoselectivity in esterification.

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and minimize byproducts. Analogous syntheses of pyridine dicarboxylates achieved >90% yields via optimized azeotropic conditions .

Q. How can researchers mitigate challenges in characterizing hygroscopic hydrochloride salts?

- Methodological Answer : Hygroscopicity complicates mass and spectral analysis. Mitigation strategies include:

- Strict Moisture Control : Use gloveboxes or Schlenk lines for handling and storage.

- Karl Fischer Titration : Quantify residual water content.

- Dynamic Vapor Sorption (DVS) : Profile hygroscopicity under varying humidity.

- Salt Formation Alternatives : Compare hydrochloride with non-hygroscopic salts (e.g., tosylates) for stability studies .

Key Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.